Superior Alpha-1 Antagonist Potency in Dog Mesenteric Artery: pA2 9.37 vs. Prazosin 8.22
In a direct head-to-head study, HV-723 exhibited a pA2 value of 9.37 for competitive inhibition of noradrenaline-induced contraction in isolated dog mesenteric arteries, which was markedly higher than prazosin (pA2 = 8.22) and yohimbine (pA2 = 7.18) assayed under identical conditions [1]. The 1.15 log unit difference corresponds to approximately 14-fold higher apparent affinity for the alpha-1 adrenoceptor mediating this contractile response.
| Evidence Dimension | Alpha-1 adrenoceptor antagonist potency (pA2) in dog mesenteric artery |
|---|---|
| Target Compound Data | pA2 = 9.37 |
| Comparator Or Baseline | Prazosin pA2 = 8.22; Yohimbine pA2 = 7.18 |
| Quantified Difference | pA2 difference (ΔpA2): +1.15 vs. prazosin (~14-fold higher affinity); +2.19 vs. yohimbine (~155-fold higher affinity) |
| Conditions | Isolated dog mesenteric artery; noradrenaline-induced contraction; Schild analysis; in vitro organ bath |
Why This Matters
For laboratories using the dog mesenteric artery as an alpha-1 subtype model, HV-723 provides ~14-fold greater assay sensitivity than the reference standard prazosin, enabling detection of subtle competitive interactions that may be missed with lower-affinity antagonists.
- [1] Oshita M, Iwanaga Y, Hashimoto S, Morikawa K, Muramatsu I. Pharmacological studies on the selectivity of HV-723, a new alpha-1 adrenoceptor antagonist. Jpn J Pharmacol. 1988 Jul;47(3):229-35. doi: 10.1254/jjp.47.229. View Source
